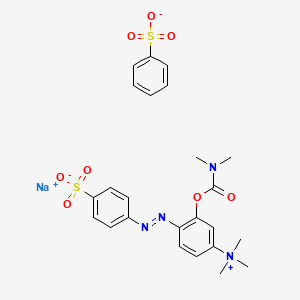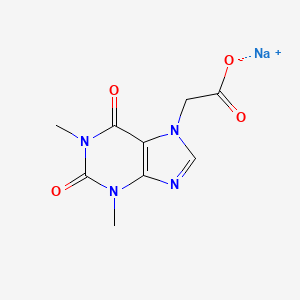![molecular formula C26H50N2O3 B13784618 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate CAS No. 94006-18-5](/img/structure/B13784618.png)
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is a chemical compound with the molecular formula C26H50N2O3 and a molar mass of 438.6868 g/mol . This compound is known for its unique structure, which includes an octadec-9-enylamino group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate typically involves the reaction of octadec-9-enylamine with ethyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets include membrane proteins and lipid components, leading to alterations in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl alcohol
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl chloride
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl bromide
Uniqueness
Compared to its analogs, 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is unique due to its acetate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of biodegradable polymers and surfactants .
Properties
CAS No. |
94006-18-5 |
|---|---|
Molecular Formula |
C26H50N2O3 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[acetyl-[2-[[(Z)-octadec-9-enyl]amino]ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-21-22-28(25(2)29)23-24-31-26(3)30/h11-12,27H,4-10,13-24H2,1-3H3/b12-11- |
InChI Key |
WBXMSJPVUUSZHF-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCN(CCOC(=O)C)C(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCN(CCOC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)

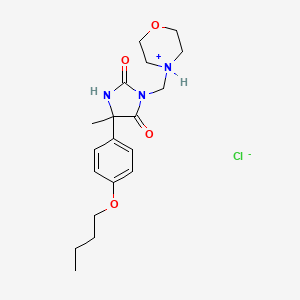

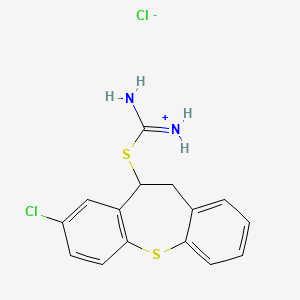
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

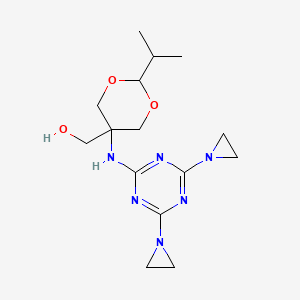
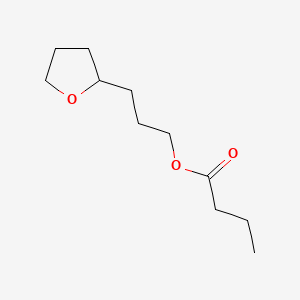

![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
